molecular formula C15H17NO4S B2549522 2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate CAS No. 2034271-29-7

2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate

Cat. No.: B2549522
CAS No.: 2034271-29-7
M. Wt: 307.36
InChI Key: QQRKZAZQTPHSGF-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate typically involves multiple steps, starting with the preparation of the thiophene and furan derivatives. These intermediates are then coupled through a series of reactions, including condensation and cyclization reactions. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce compounds with additional ketone or aldehyde groups, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and furan derivatives, such as:

  • 2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate
  • 2,3,4-Trisubstituent thiophene derivatives
  • Indole derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can impart specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

[2-methyl-1-oxo-1-[(5-thiophen-2-ylfuran-2-yl)methylamino]propan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-10(17)20-15(2,3)14(18)16-9-11-6-7-12(19-11)13-5-4-8-21-13/h4-8H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRKZAZQTPHSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC1=CC=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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